Philanthotoxin 74
描述
Historical Context and Discovery
Philanthotoxin 74 (PhTX-74) emerged from systematic efforts to refine naturally occurring polyamine toxins for enhanced receptor specificity. Its discovery traces back to philanthotoxin-433 (PhTX-433), first isolated in 1988 from the venom of the digger wasp Philanthus triangulum. Early studies identified PhTX-433 as a non-selective antagonist of ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs). To address its broad activity profile, synthetic modifications were pursued, culminating in the development of PhTX-74 in the early 2000s. This analog retained the core structural motifs of PhTX-433 but incorporated alterations in the polyamine chain and aromatic headgroup to improve AMPA receptor (AMPAR) subtype selectivity.
Relationship to Natural Wasp Venom Toxins
Origin in Philanthus triangulum Venom
Philanthus triangulum (European beewolf) employs venom containing PhTX-433 to paralyze prey by blocking excitatory neurotransmission. The toxin targets iGluRs and nAChRs, inducing reversible paralysis in insects. PhTX-433’s structure comprises a tyrosine-derived headgroup, a butyryl spacer, and a polyamine chain (4-3-3 methylene groups between amines). This natural toxin served as the blueprint for synthetic analogs like PhTX-74.
Evolution from PhTX-433 to PhTX-74
PhTX-74 was engineered to overcome the limited selectivity of PhTX-433. Key modifications included:
- Polyamine Chain Optimization : Replacement of the 4-3-3 chain with a 7-4 configuration to enhance interactions with AMPAR pore regions.
- Headgroup Adjustments : Introduction of a 4-hydroxyphenyl group to stabilize binding to GluA1/A2 receptors.
These changes reduced activity at GluA2/A3 receptors by 100-fold compared to GluA1/A2 subtypes, establishing PhTX-74 as a tool for dissecting AMPAR diversity.
Position in the Polyamine Toxin Family
PhTX-74 belongs to the polyamine toxin family, characterized by three structural domains:
- Aromatic Headgroup : Binds receptor extracellular domains.
- Hydrophobic Linker : Facilitates membrane penetration.
- Polyamine Chain : Blocks ion channels via pore occlusion.
Table 1: Comparative Features of Select Polyamine Toxins
Unlike argiotoxins or joro spider toxins, PhTX-74’s selectivity arises from its interaction with auxiliary subunits (e.g., γ-2/stargazin) that modulate AMPAR trafficking.
Significance in Neuropharmacological Research
PhTX-74 has become indispensable for probing AMPAR subtypes in synaptic plasticity and disease:
- Subtype Discrimination : Inhibits GluA1/A2 receptors (IC₅₀ = 252–356 nM) with minimal effect on GluA2/A3 (IC₅₀ > 22 μM).
- Use-Dependent Inhibition : Binds preferentially to open-channel states, enabling real-time tracking of receptor activation during long-term potentiation (LTP).
- Tool for Synaptic Studies : Permits isolation of GluA1/A2-mediated currents in native neurons, clarifying their role in learning and memory.
Table 2: PhTX-74 Activity at AMPAR Subtypes
| Receptor Subtype | IC₅₀ (nM) | γ-2 Coexpression | Citation |
|---|---|---|---|
| Homomeric GluA1 | 296 | Yes | |
| Homomeric GluA3 | 263 | Yes | |
| Heteromeric GluA1/A2 | 22,000 | Yes | |
| Heteromeric GluA2/A3 | >50,000 | Yes |
By enabling subtype-specific modulation, PhTX-74 has advanced understanding of AMPAR contributions to neurological disorders, including epilepsy and ischemic injury.
属性
IUPAC Name |
N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTJQQMIKVJWLH-IKXQUJFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673102 | |
| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401601-12-5 | |
| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Solid-Phase Synthesis Approach
Solid-phase synthesis, initially developed for polyamine toxins, enables sequential elongation of the polyamine chain. Key steps include:
Polyamine Backbone Assembly
The synthesis begins with a resin-bound primary amine, to which successive Boc-protected diamines are coupled via carbodiimide-mediated reactions. For example, 3-aminopropanol is protected with a Cbz group (68% yield), mesylated (91% yield), and converted to a nitrile before reduction with lithium aluminum hydride (LAH) to yield a monoprotected diamine. This intermediate undergoes iterative alkylation and deprotection to build the thermospermine-like polyamine structure.
Tyrosine Moiety Incorporation
The tyrosine residue is introduced using a p-nitrophenyl active ester strategy. N-Cbz-tyrosine p-nitrophenyl ester reacts with the terminal amine of the polyamine chain under mild basic conditions. Steric hindrance from proximal butyl groups necessitates alternative coupling agents like diphenylphosphoryl azide (DPPA) , which improves yields to 79% in critical steps.
Solution-Phase Linear Synthesis
Solution-phase methods prioritize flexibility in introducing branching points and functional groups. A representative protocol involves:
Reductive Amination and Alkylation
Ethyl butylcyanoacetate is treated with lithium diisopropylamide (LDA) to form a stabilized enolate, which reacts with diethyl carbonate to yield a β-keto ester. Subsequent reductive amination with NaBH4 generates a secondary amine, which is alkylated with bromoacetate derivatives to extend the polyamine chain.
Final Deprotection and Purification
Global deprotection of Boc and Cbz groups is achieved using trifluoroacetic acid (TFA) and hydrogenolysis, respectively. Crude products are purified via silica gel chromatography, with final yields ranging from 70% to 86% for isolated intermediates.
Critical Reaction Parameters and Optimization
Protecting Group Selection
Table 1: Key Intermediates and Yields
Overcoming Steric Hindrance
Bulky substituents near reactive amines necessitate tailored approaches:
-
DPPA-Mediated Coupling : Replaces traditional active esters in hindered environments, improving amidation yields from <20% to >70%.
-
Temperature Control : Reactions conducted at −78°C minimize side reactions during enolate formation.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥98% purity, critical for pharmacological studies.
Challenges and Innovations
Side Reactions
化学反应分析
科学研究应用
Neurobiological Research
PhTx-74 has been extensively utilized in neurobiological studies to elucidate the functions of AMPA receptor subtypes in various physiological and pathological contexts:
- Circadian Rhythms: Research indicates that PhTx-74 can demonstrate circadian changes in AMPA receptor subtype functionality within somatosensory cortex slices, revealing insights into how synaptic transmission is modulated during different times of the day .
- Cocaine Effects: In studies examining the effects of cocaine on synaptic transmission, PhTx-74 was employed to assess changes in AMPA receptor composition, particularly noting increased sensitivity in neurons previously treated with cocaine .
- Calcium Permeability Studies: The compound has been used to investigate calcium-permeable AMPA receptors (CP-AMPARs), contributing to our understanding of their role in synaptic plasticity and potential implications for neurodegenerative diseases .
Pharmacological Applications
The unique properties of PhTx-74 make it a valuable tool in pharmacological research:
- Drug Synergy Testing: PhTx-74 has been employed in combination studies with other pharmacological agents to evaluate synergistic effects on synaptic transmission, providing insights into potential therapeutic strategies for conditions such as addiction and mood disorders .
- Neuroprotective Strategies: Given its ability to selectively inhibit certain AMPA receptor subtypes, PhTx-74 may have implications for developing neuroprotective strategies against excitotoxicity associated with various neurological disorders .
Case Studies and Experimental Findings
Several studies have highlighted the utility of PhTx-74 in experimental settings:
作用机制
菲兰毒素 74 通过抑制离子型谷氨酸受体(特别是 AMPA 受体)发挥作用。它与这些受体离子通道内结合,阻止钙和钠等离子的流动。这种抑制阻止了谷氨酸介导的兴奋性神经传递,导致神经元活性降低。 菲兰毒素 74 的分子靶标包括各种亚型的 AMPA 受体,其结合亲和力因受体亚型而异 .
相似化合物的比较
Key Findings :
- PhTX-74 exhibits moderate potency compared to joro spider toxin and IEM-1460 but avoids off-target effects on NMDARs, making it preferable for studying AMPAR-specific pathways .
Structural and Functional Differences
PhTX-74’s structure includes a polyamine backbone with a terminal tyrosine residue, enabling open-channel block of AMPARs. Structural modifications alter receptor affinity:
Key Insights :
- PhTX-74 uniquely modulates interleukin-4/13 signaling pathways, linking AMPAR blockade to immune regulation—a feature absent in other polyamine toxins .
Clinical and Preclinical Data
- Pain Models : PhTX-74 (1 µM, intrathecal) reduced mechanical hypersensitivity in CFA-induced inflammation by 60–70% at Day 5 post-treatment, outperforming NASPM in recovery speed .
- Antiviral Potential: Molecular dynamics simulations predict PhTX-74 binds SARS-CoV-2 Mpro with ΔG = -58.9 kcal/mol, 34% stronger than XF7 .
生物活性
Philanthotoxin 74 (PhTx-74) is a polyamine toxin derived from the venom of the wasp Philanthus triangulum. It acts primarily as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs), which are crucial for fast excitatory neurotransmission in the central nervous system. This article provides a comprehensive overview of the biological activity of PhTx-74, including its pharmacological properties, mechanisms of action, and potential applications in neuroscience.
- Chemical Name : (S)-N-[7-[(4-Aminobutyl)amino]heptyl]-4-hydroxy-α-[(1-oxobutyl)amino]benzenepropanamide dihydrochloride
- Molecular Formula : C₁₈H₃₉Cl₂N₃O₄
- Purity : ≥98%
PhTx-74 selectively inhibits AMPARs, particularly targeting homomeric GluA1 and GluA3 subunits. Its inhibitory potency is significantly higher against these homomeric receptors compared to heteromeric combinations such as GluA1/2 and GluA2/3. The IC50 values for PhTx-74 are approximately:
| Receptor Type | IC50 (nM) |
|---|---|
| Homomeric GluA1 | 263 |
| Homomeric GluA3 | 296 |
| Heteromeric GluA1/2 | 22,000 |
| Heteromeric GluA2/3 | 22,000 |
These values indicate that PhTx-74 inhibits homomeric receptors with over a 100-fold greater potency than heteromeric receptors .
Pharmacological Profile
Recent studies have evaluated the pharmacological profile of PhTx-74 using various experimental models. Key findings include:
- Use-dependence : PhTx-74 exhibits use-dependent block characteristics, meaning its inhibitory effects increase with receptor activation. This property is crucial for its application in studying receptor dynamics .
- Subunit Selectivity : While initially thought to discriminate between AMPAR subtypes, further research indicates that PhTx-74 does not selectively inhibit GluA2-containing subtypes but rather acts non-selectively across multiple receptor configurations .
- Electrophysiological Effects : In whole-cell patch-clamp experiments, PhTx-74 has been shown to reduce spontaneous firing rates in neurons expressing GluA1/3 receptors, indicating its potential role in modulating neuronal excitability .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential therapeutic implications of PhTx-74:
- Neurobiological Research : A study demonstrated that PhTx-74 could effectively block channels associated with TARP (transmembrane AMPAR regulatory protein) subtypes that confer high conductance, suggesting its utility in probing AMPAR function in synaptic transmission .
- Cancer Research : Although primarily studied for its neurological effects, the modulation of AMPARs by toxins like PhTx-74 has implications in cancer biology, particularly regarding tumor microenvironments where glutamate signaling plays a role .
常见问题
Q. Methodological Guidance
- Control Groups : Include positive controls (e.g., CNQX for AMPA receptor inhibition) and negative controls (e.g., untreated oocytes).
- Dose Optimization : Perform pilot studies to establish IC₅₀ values using logarithmic concentration gradients .
- Reproducibility : Document buffer compositions (e.g., Mg²⁺/Ca²⁺ concentrations) that influence receptor activity .
How should researchers design dose-response experiments to quantify this compound’s potency across species?
Basic Research Question
Dose-response curves require systematic variation of this compound concentrations while measuring receptor currents or behavioral endpoints (e.g., paralysis in insects). Use nonlinear regression to calculate EC₅₀/IC₅₀ values, ensuring data normalization to baseline activity.
Q. Methodological Guidance
- Data Normalization : Express responses as a percentage of maximal current inhibition or behavioral effect.
- Cross-Species Comparisons : Account for differences in receptor subunit composition (e.g., Drosophila vs. mammalian GluRs) by validating homology models .
- Statistical Robustness : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare potency across groups .
What strategies resolve contradictions in reported receptor selectivity of this compound?
Advanced Research Question
Discrepancies in receptor specificity (e.g., AMPA vs. kainate receptor affinity) may arise from assay conditions (e.g., auxiliary protein presence) or purity of synthesized toxin. Address these by:
Reproducing Key Studies : Replicate protocols from conflicting papers, noting variables like temperature or voltage-clamp settings .
Structural Analysis : Use molecular docking simulations to predict binding affinities for different receptor subtypes .
Meta-Analysis : Systematically review existing data using PRISMA guidelines to identify methodological outliers .
How can researchers optimize synthetic protocols for this compound analogs to enhance stability?
Advanced Research Question
Modifying this compound’s polyamine backbone requires balancing synthetic feasibility with bioactivity. Use stepwise solid-phase synthesis to introduce fluorinated or photoaffinity labels while monitoring purity via HPLC-MS.
Q. Methodological Guidance
- Characterization : Provide ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC traces for all analogs .
- Stability Assays : Incubate analogs in physiological buffers (pH 7.4, 37°C) and quantify degradation via UV-Vis or LC-MS .
- Activity Correlation : Compare analog IC₅₀ values to parent compound using dose-response assays .
What ethical considerations apply to in vivo studies of this compound in vertebrates?
Basic Research Question
Follow institutional animal care guidelines (e.g., NIH or ARRIVE) for humane endpoints, minimizing pain/distress in vertebrate models. Justify sample sizes using power analysis to avoid unnecessary subjects .
Q. Methodological Guidance
- Ethical Review : Submit protocols to an Institutional Animal Care and Use Committee (IACUC) for approval.
- Inclusion Criteria : Define species, age, and health status to ensure reproducibility .
How should conflicting data on this compound’s neuroprotective effects be analyzed?
Advanced Research Question
Contradictory findings (e.g., neuroprotection vs. excitotoxicity) may stem from differential exposure times or cell-type-specific effects. Address this by:
Time-Course Experiments : Compare acute (minutes) vs. chronic (days) exposure in neuronal cultures.
Cell-Specific Profiling : Use single-cell RNA sequencing to identify receptor subtypes in vulnerable populations .
Pathway Analysis : Apply Western blotting or phosphoproteomics to map downstream signaling (e.g., ERK/CREB) .
What are best practices for synthesizing and characterizing this compound in compliance with journal standards?
Basic Research Question
Follow the Beilstein Journal of Organic Chemistry’s guidelines:
- Synthesis : Detail reagents, catalysts, and reaction conditions (temperature, solvent purity).
- Characterization : Report melting points, optical rotation, and spectral data (IR, NMR) for novel analogs .
- Reproducibility : Provide step-by-step protocols in supplementary materials, including troubleshooting tips .
How can computational modeling predict this compound’s binding dynamics to non-canonical receptor targets?
Advanced Research Question
Use molecular dynamics (MD) simulations to explore interactions with orphan glutamate receptor subunits. Validate predictions via mutagenesis (e.g., alanine scanning of receptor binding pockets) .
Q. Methodological Guidance
- Software Tools : Employ GROMACS or AMBER for MD simulations; PyMOL for visualization.
- Experimental Validation : Co-crystallize this compound with receptors (if feasible) or use surface plasmon resonance (SPR) for affinity measurements .
What statistical methods are appropriate for analyzing this compound’s synergistic effects with other neurotoxins?
Advanced Research Question
Apply isobolographic analysis to quantify synergy/additivity in combination studies. Use CompuSyn software to calculate combination indices (CI < 1 indicates synergy) .
Q. Methodological Guidance
- Dose Ranges : Ensure non-overlapping confidence intervals for individual vs. combined treatments.
- Error Propagation : Report standard deviations from triplicate experiments .
How to formulate a research question evaluating this compound’s role in synaptic plasticity?
Basic Research Question
Use the PICOT framework:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
